molecular formula C21H30N2O5 B13046751 7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

Cat. No.: B13046751
M. Wt: 390.5 g/mol
InChI Key: ZTWUHPPIAHGCHT-UHFFFAOYSA-N
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Description

7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[44]nonane-2,7-dicarboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the benzyl and tert-butyl groups, and the hydroxymethylation process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the spirocyclic core or the benzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or tert-butyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl aldehyde or benzyl carboxylic acid, while reduction can lead to the formation of benzyl alcohol.

Scientific Research Applications

7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Uniqueness

7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and tert-butyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

7-O-benzyl 2-O-tert-butyl 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

InChI

InChI=1S/C21H30N2O5/c1-20(2,3)28-19(26)23-11-17(12-24)21(15-23)9-10-22(14-21)18(25)27-13-16-7-5-4-6-8-16/h4-8,17,24H,9-15H2,1-3H3

InChI Key

ZTWUHPPIAHGCHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

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